n-(3-Methyloxetan-3-yl)methanesulfonamide
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Overview
Description
N-(3-Methyloxetan-3-yl)methanesulfonamide is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol . It is characterized by the presence of a methanesulfonamide group attached to a 3-methyloxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(3-Methyloxetan-3-yl)methanesulfonamide typically involves the reaction of 3-methyloxetan-3-ylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(3-Methyloxetan-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Methyloxetan-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-(3-Methyloxetan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The 3-methyloxetane ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(3-Methyloxetan-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Methyloxetan-3-yl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(3-Methyloxetan-3-yl)benzenesulfonamide: Contains a benzenesulfonamide group, which may alter its chemical and biological properties.
N-(3-Methyloxetan-3-yl)carbamates: These compounds have a carbamate group, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the methanesulfonamide group and the 3-methyloxetane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
N-(3-methyloxetan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-5(3-9-4-5)6-10(2,7)8/h6H,3-4H2,1-2H3 |
InChI Key |
GITXTLZTZMUXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)NS(=O)(=O)C |
Origin of Product |
United States |
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